molecular formula C19H20N4O2 B1679387 Rispenzepine CAS No. 96449-05-7

Rispenzepine

Cat. No.: B1679387
CAS No.: 96449-05-7
M. Wt: 336.4 g/mol
InChI Key: LPLNSPKKMWHFAU-UHFFFAOYSA-N
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Description

Rispenzepine is a novel antagonist of muscarinic acetylcholine receptors, specifically targeting the M1 and M3 receptor subtypes. This compound has shown potential in treating various immune system disorders, infections, and respiratory diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rispenzepine involves several steps, including the formation of the core structure and subsequent functionalization. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Rispenzepine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired chemical transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Mechanism of Action

Rispenzepine exerts its effects by antagonizing muscarinic acetylcholine receptors, specifically the M1 and M3 subtypes. This inhibition prevents the binding of acetylcholine, thereby modulating various physiological responses. The molecular targets include the muscarinic receptors on nerve cells, which play a crucial role in neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rispenzepine is unique in its selective targeting of both M1 and M3 receptor subtypes, making it a versatile compound for various therapeutic applications. Its high affinity for these receptors distinguishes it from other similar compounds .

Properties

IUPAC Name

11-(1-methylpiperidine-3-carbonyl)-6H-pyrido[3,2-c][1,5]benzodiazepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-22-11-5-6-13(12-22)19(25)23-16-9-3-2-8-15(16)21-18(24)14-7-4-10-20-17(14)23/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLNSPKKMWHFAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C(=O)N2C3=CC=CC=C3NC(=O)C4=C2N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60869271
Record name 11-(1-Methylpiperidine-3-carbonyl)-6,11-dihydro-5H-pyrido[2,3-b][1,5]benzodiazepin-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60869271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96449-05-7
Record name Rispenzepine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096449057
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name RISPENZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W99LLM73R7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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